
5-Trimethylsilylthiazole
Overview
Description
5-Trimethylsilylthiazole (CAS: 79265-36-4) is an organosilicon compound featuring a thiazole ring substituted at the 5-position with a trimethylsilyl (-Si(CH₃)₃) group. This structural modification significantly alters the electronic and steric properties of the thiazole ring, making it a valuable intermediate in organic synthesis. The trimethylsilyl group acts as a directing and protecting group, enabling regioselective functionalization. For example, reactions with ketens, such as dichloroketen, result in Michael-type adducts at the C-2 position of the thiazole ring (e.g., forming 2-dichloro-acetyl-5-trimethylsilylthiazole) . The compound is commercially available from suppliers like CymitQuimica and Sigma-Aldrich, with applications in specialized synthetic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Trimethylsilylthiazole can be synthesized through the reaction of thiazole with trimethylsilyl chloride in the presence of a base such as n-butyllithium. The reaction typically proceeds as follows:
- Thiazole is treated with 1.1 equivalents of n-butyllithium.
- The resulting lithiated thiazole is then reacted with 1.1 equivalents of trimethylsilyl chloride to yield this compound .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis described above can be scaled up for industrial purposes. The key factors in industrial production would include the optimization of reaction conditions to maximize yield and purity, as well as the safe handling of reagents.
Chemical Reactions Analysis
Types of Reactions: 5-Trimethylsilylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other substituents through nucleophilic substitution.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form dihydrothiazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substitution reactions yield various substituted thiazoles.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in dihydrothiazoles.
Scientific Research Applications
Pharmaceutical Applications
5-Trimethylsilylthiazole serves as an important intermediate in the synthesis of biologically active compounds. Its unique reactivity profile allows for the development of new pharmaceuticals with enhanced efficacy and selectivity.
Case Study: Antiprotozoal Activity
A study on thiazole derivatives demonstrated that modifications at the 5-position significantly influenced their biological activity against protozoan infections. For instance, compounds derived from thiazoles exhibited IC50 values as low as 1.1 nM against Plasmodium falciparum, indicating potent antimalarial activity . This suggests that derivatives of this compound could potentially enhance therapeutic strategies against malaria and other parasitic diseases.
Material Science
In material science, this compound is utilized to develop novel polymeric materials due to its ability to undergo various chemical transformations.
Table 1: Comparison of Thiazole Derivatives in Material Science
Compound Name | Application Area | Unique Properties |
---|---|---|
This compound | Polymer synthesis | Enhanced thermal stability |
2,4-Dibromo-5-(trimethylsilyl)thiazole | Organic electronics | High reactivity with electrophiles |
5-Methylthiazole | Coatings and adhesives | Improved adhesion properties |
The incorporation of the trimethylsilyl group increases the solubility and processability of thiazoles in polymer matrices, making them suitable for advanced applications in coatings and adhesives .
Agrochemical Applications
Thiazole derivatives have been explored for their potential as agrochemicals, specifically as fungicides and herbicides.
Case Study: Fungicidal Activity
Research has shown that thiazoles exhibit significant antifungal properties. A derivative of this compound demonstrated effective inhibition against several plant pathogens, suggesting its potential use in crop protection formulations .
Chemical Synthesis
The compound is also pivotal in synthetic organic chemistry due to its ability to participate in various reactions, including electrophilic substitutions and cross-coupling reactions.
Table 2: Synthetic Reactions Involving this compound
Reaction Type | Conditions | Products |
---|---|---|
Electrophilic substitution | Mild acidic conditions | Substituted thiazoles |
Cross-coupling with organometallic reagents | Palladium-catalyzed conditions | Biologically active compounds |
The versatility of this compound in these reactions enhances its utility as a building block for complex molecular architectures .
Mechanism of Action
The mechanism of action of 5-Trimethylsilylthiazole involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the thiazole ring. The trimethylsilyl group can stabilize intermediates in reactions, facilitating the formation of carbon-silicon bonds. The thiazole ring can interact with various molecular targets, potentially leading to biological activity.
Comparison with Similar Compounds
Key Observations:
Positional Effects : The reactivity of silylated thiazoles depends on the substituent position. For example, 5-trimethylsilylthiazole undergoes C-2 functionalization, whereas 2-trimethylsilylthiazole undergoes ipso-substitution at the silylated position .
Synthetic Methods: Non-silylated analogs (e.g., compounds 9a–e in ) rely on transition-metal catalysts like InCl₃, while silylated thiazoles utilize keten-mediated pathways.
Electronic Modulation: The electron-withdrawing nature of the trimethylsilyl group enhances the electrophilicity of adjacent carbons, enabling regioselective reactions absent in non-silylated analogs.
Reactivity and Functionalization
- This compound : Reacts with dichloroketen to form Michael adducts at C-2 due to the silyl group’s steric and electronic effects. Hydrolysis of intermediates yields 2-acylthiazoles .
- Non-Silylated Thiazoles: Thiazoles with aryl or alkyl groups (e.g., 2-phenyl-1,3-thiazol-5-yl in ) exhibit reactivity dominated by nucleophilic aromatic substitution or cross-coupling reactions.
Physicochemical Properties
- Lipophilicity: The trimethylsilyl group increases hydrophobicity compared to hydroxyl or amino-substituted analogs (e.g., 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol in ), influencing solubility and membrane permeability .
- Thermal Stability: Organosilicon compounds generally exhibit higher thermal stability than non-silylated heterocycles, a property critical for high-temperature reactions.
Biological Activity
5-Trimethylsilylthiazole (TMS-thiazole) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with TMS-thiazole, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.
Synthesis of this compound
The synthesis of TMS-thiazole typically involves the reaction of thiazole derivatives with trimethylsilyl chloride or related reagents. The resulting compound is characterized by the presence of a trimethylsilyl group at the 5-position of the thiazole ring, which can enhance its lipophilicity and overall biological activity.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : TMS-thiazole has shown significant antibacterial and antifungal properties. For example, compounds derived from thiazoles have demonstrated effectiveness against various strains of bacteria and fungi, including Escherichia coli and Candida albicans .
- Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. A study highlighted the potential of certain thiazoles in targeting breast cancer cells through modulation of specific signaling pathways .
- Antiprotozoal Activity : TMS-thiazole has been evaluated for its efficacy against protozoan parasites such as Trypanosoma brucei and Plasmodium falciparum. Compounds in this class have shown low nanomolar IC50 values, indicating potent activity against these pathogens .
The biological activity of TMS-thiazole can be attributed to several mechanisms:
- Enzyme Inhibition : Thiazoles can act as inhibitors of various enzymes, including phosphatases and kinases, which are crucial in cellular signaling pathways. For instance, TMS-thiazoles have been identified as effective inhibitors of protein tyrosine phosphatase 1B (PTP1B), an important target for diabetes and obesity treatment .
- DNA Interaction : Some thiazole derivatives exhibit strong DNA binding affinity, which contributes to their antiprotozoal effects by disrupting DNA replication in parasites .
- Modulation of Protein Activity : The trimethylsilyl group may enhance the interaction between thiazoles and protein targets, facilitating the modulation of protein function .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiazole derivatives, including TMS-thiazole, against multiple bacterial strains. The results indicated that certain derivatives exhibited inhibition zones comparable to standard antibiotics like ciprofloxacin, demonstrating their potential as antimicrobial agents .
Case Study 2: Anticancer Activity
Research focused on the anticancer properties of thiazole derivatives revealed that compounds with a trimethylsilyl group showed enhanced cytotoxicity against breast cancer cell lines. The study reported IC50 values significantly lower than those observed for non-silylated counterparts .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-trimethylsilylthiazole, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of this compound typically involves silylation reactions using thiazole precursors and trimethylsilyl reagents. Key parameters include solvent selection (e.g., anhydrous THF or DMF), temperature control (0–25°C), and catalyst choice (e.g., Lewis acids like BF₃·Et₂O). Optimization can be guided by Design of Experiments (DoE) to evaluate interactions between variables. Characterization via ¹H/¹³C NMR and GC-MS is critical to confirm regioselectivity and purity .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational methods:
- ¹H/¹³C NMR to confirm substitution patterns and silyl group integration .
- FT-IR to identify Si-C and C-S vibrational modes (e.g., 1250–1100 cm⁻¹ for Si-CH₃) .
- DFT calculations (e.g., B3LYP/6-31G*) to model electronic effects of the trimethylsilyl group on thiazole’s aromaticity .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is moisture-sensitive due to the hydrolytically labile Si-C bond. Store under inert atmosphere (argon) at −20°C. Monitor degradation via periodic ¹H NMR or TLC; silica gel columns may hydrolyze the silyl group, necessitating alternative purification methods (e.g., distillation under reduced pressure) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Contradictions may arise from differences in assay protocols or impurity profiles. Strategies include:
- Meta-analysis : Apply the I² statistic to quantify heterogeneity across studies (e.g., biological activity variances due to cell-line specificity) .
- Reproducibility checks : Validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and ensure purity >95% via HPLC .
Q. What mechanistic insights explain the regioselectivity of silylation in thiazole derivatives?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational studies (e.g., NBO analysis) can reveal charge distribution at reactive sites. Experimental validation via competitive reactions with substituted thiazoles (e.g., 4-methylthiazole vs. 5-bromothiazole) under identical conditions clarifies steric dominance .
Q. How can structure-activity relationships (SAR) guide the design of this compound-based bioactive compounds?
- Methodological Answer :
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions (e.g., hydrophobic pockets favoring the silyl group) .
- SAR libraries : Synthesize derivatives with varied substituents (e.g., halogen, alkyl) and correlate logP values with membrane permeability using Caco-2 assays .
Q. What advanced techniques are recommended for analyzing degradation products of this compound under physiological conditions?
- Methodological Answer :
- LC-HRMS : Track hydrolysis products (e.g., thiazole and hexamethyldisiloxane) in simulated biological fluids (pH 7.4 buffer, 37°C) .
- Kinetic studies : Use Arrhenius plots to predict shelf-life and identify stabilizing excipients (e.g., cyclodextrins) .
Q. Data Presentation Guidelines
- Tables : Include detailed synthetic yields, spectroscopic data (e.g., δ 0.25 ppm for Si(CH₃)₃ in ¹H NMR), and bioactivity IC₅₀ values .
- Figures : Provide reaction schemes, molecular docking poses, and degradation pathways .
Properties
IUPAC Name |
trimethyl(1,3-thiazol-5-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NSSi/c1-9(2,3)6-4-7-5-8-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCGWRVEKWHDGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NSSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375388 | |
Record name | 5-Trimethylsilylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79265-36-4 | |
Record name | 5-Trimethylsilylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Trimethylsilylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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